molecular formula C5H7NO B118062 1H-Pyrrole-3-methanol CAS No. 71803-59-3

1H-Pyrrole-3-methanol

Cat. No. B118062
CAS RN: 71803-59-3
M. Wt: 97.12 g/mol
InChI Key: KQBJJBPSKBSJTM-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-methanol, also known as 3-Methylpyrrole, is a derivative of pyrrole . Pyrrole is a five-membered aromatic heterocycle, and its derivatives are known for their diverse biological activities .


Synthesis Analysis

The synthesis of pyrrole derivatives has been a topic of interest in recent years. The Paal-Knorr pyrrole condensation is a commonly used method for the synthesis of N-substituted pyrroles . Another approach includes the synthesis of various 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles from 1-methyl-1H-pyrrole . A microwave-assisted synthesis of substituted pyrrole-3-methanols has also been reported .


Molecular Structure Analysis

The molecular formula of 1H-Pyrrole-3-methanol is C5H7N . It has an average mass of 81.116 Da and a monoisotopic mass of 81.057846 Da .


Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions. For instance, they can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .


Physical And Chemical Properties Analysis

1H-Pyrrole-3-methanol is a colorless volatile liquid that darkens readily upon exposure to air . It has a molecular formula of C4H5N and an average mass of 81.116 Da .

Scientific Research Applications

Ring-Methylation of Pyrrole

  • A study demonstrated the ring-methylation of pyrrole using supercritical methanol, producing a mixture of methylpyrroles. This method does not require additional catalysts and is significant in the selective methylation of indole and pyrrole compounds (Kishida et al., 2010).

Synthesis and Reactivity of Pyrrole Derivatives

  • Research on the synthesis of 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives revealed insights into their thermal and photochemical reactivity. This study contributes to the understanding of the chemical behavior of pyrrole derivatives under different conditions (Groot & Lugtenburg, 2010).

Iridium-Catalyzed Methylation

  • The iridium-catalyzed methylation of indoles and pyrroles using methanol as the methylating agent was successfully achieved. This represents a direct route to methylated indoles and pyrroles, employing a borrowing hydrogen methodology under an air atmosphere (Chen, Lu, & Cai, 2015).

Intermolecular Hydrogen Bonds Study

  • Molecular dynamics and DFT studies were conducted on alcohol and water complexes of heteroazaaromatic molecules including 1H-pyrrolo[3,2-h]quinoline. These studies provided insights into the types of intermolecular complexes formed with hydroxylic solvents (Kyrychenko, Stepanenko, & Waluk, 2000).

Methanol's Impact on Lipid Dynamics

  • A study on methanol's effect on lipid dynamics showed that it significantly accelerates the transfer and flip-flop kinetics in lipid bilayers. This finding is crucial for understanding the role of methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).

Antimicrobial Activity of Pyrrole Derivatives

  • Research into the synthesis and antimicrobial activities of novel pyrrole-3-carboxylate derivatives highlighted their potential as significant antimicrobial agents. This study emphasizes the role of the heterocyclic ring in enhancing antimicrobial activity (Hublikar et al., 2019).

Safety And Hazards

While specific safety and hazard data for 1H-Pyrrole-3-methanol was not found, pyrrole is known to be a flammable liquid and vapor. It is toxic if swallowed, causes serious eye damage, and is harmful if inhaled .

properties

IUPAC Name

1H-pyrrol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-4-5-1-2-6-3-5/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBJJBPSKBSJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-3-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Lavecchia, R Costi, M Artico, G Miele… - ChemMedChem …, 2006 - Wiley Online Library
… General procedure for the preparation of compounds 18 a–c; example: 4-cyclopropyl-5-(3,5-dicholorophenylthio)-1-(4-pyridinylmethyl)-1H-pyrrole-3-methanol (18 a). A solution of 17 a (…
IK Khanna, RM Weier, Y Yu, PW Collins… - Journal of medicinal …, 1997 - ACS Publications
… 1-(4-Fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-methanol (38). To a solution of 32 (1.4 g, 3.9 mmol) in EtOH (30 mL) was added sodium borohydride (297 mg, …
Number of citations: 252 pubs.acs.org
A Tafi, R Costi, M Botta, R Di Santo… - Journal of medicinal …, 2002 - ACS Publications
… α-(2,4-Dichlorophenyl)-4-(4-trifluoromethylphenyl)-1H-pyrrole-3-methanol (13c). A mixture of 12c (3.0 g, 7.8 mmol) and sodium borohydride (880 mg, 23 mmol) in a tetrahydrofuran/…
Number of citations: 106 pubs.acs.org
H MURATAKE, A MIKAWA, T SEINO… - Chemical and …, 1994 - jstage.jst.go.jp
… )-a[(phenylsulfonyl)methyl]-1H-pyrrole-3-methanol (18d) In the same manner as described for … ]ethy1]-1-(phenylsulfonyl)1H—pyrrole-3-methanol (19a) A solution of NalO4 (37mg, 0.17…
Number of citations: 11 www.jstage.jst.go.jp
R Di Santo, A Tafi, R Costi, M Botta… - Journal of medicinal …, 2005 - ACS Publications
1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazoles were recently reported by our group as potent anti-Candida agents belonging to the antifungal azole class. In the present paper the …
Number of citations: 118 pubs.acs.org
村竹英昭, 美川敦史, 清野貴子, 夏目充隆 - … and Pharmaceutical Bulletin, 1994 - jlc.jst.go.jp
… )-a[(phenylsulfonyl)methyl]-1H-pyrrole-3-methanol (18d) In the same manner as described for … ]ethy1]-1-(phenylsulfonyl)1H—pyrrole-3-methanol (19a) A solution of NalO4 (37mg, 0.17…
Number of citations: 3 jlc.jst.go.jp
R Di Santo, R Costi, M Artico, G Miele… - ChemMedChem …, 2006 - Wiley Online Library
… 5-(3,5-dichlorophenylthio)-4-isopropyl-1-(4-pyridinylmethyl)-1H-pyrrol-3-ylmethyl carbamate (1) and 5-(3,5-dichlorophenylthio)-4-isopropyl-1-(4-pyridinylmethyl)-1H-pyrrole-3-methanol (…
H MURATAKE, A MIKAWA, T SEINO… - Chemical and …, 1994 - jstage.jst.go.jp
… (a§)-at-[(lf,3S,5R)-3,5-Dimethyl-2-methylenecyclopentyl]methyl~1(phenylsquonyl)-oz-[(phenylsulfonyl)methyl]-1H-pyrrole-3-methanol (27h) In the same manner as above, 26b (32 mg, …
Number of citations: 38 www.jstage.jst.go.jp
村竹英昭, 美川敦史, 清野貴子, 夏目充隆 - … and Pharmaceutical Bulletin, 1994 - jlc.jst.go.jp
… (a§)-at-[(lf,3S,5R)-3,5-Dimethyl-2-methylenecyclopentyl]methyl~1(phenylsquonyl)-oz-[(phenylsulfonyl)methyl]-1H-pyrrole-3-methanol (27h) In the same manner as above, 26b (32 mg, …
Number of citations: 3 jlc.jst.go.jp
KJ Woolard - 2023 - search.proquest.com
Salmonella enterica serovars cause an estimated 93 million infections each year that result either in typhoid fever or salmonellosis. Among those subspecies that cause typhoid fever, …
Number of citations: 0 search.proquest.com

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